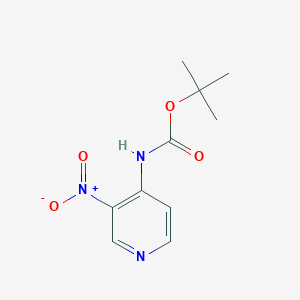
tri-tert-butylphosphine oxide
Descripción general
Descripción
tri-tert-butylphosphine oxide: is a chemical compound with the molecular formula C12H27OP This compound . This compound is characterized by the presence of three tert-butyl groups attached to a phosphine oxide core. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Mecanismo De Acción
Target of Action
Tri-tert-butylphosphine oxide primarily targets transition metal complexes . It acts as a ligand, binding to these complexes and influencing their reactivity .
Mode of Action
The compound interacts with its targets by binding to the metal center of the complexes . This interaction can influence the electronic properties of the complex, thereby altering its reactivity . The compound’s bulky tert-butyl groups can also provide steric protection, preventing undesired side reactions .
Biochemical Pathways
For instance, it is used in palladium-catalyzed coupling reactions . The compound’s interaction with transition metal complexes can influence the course of these reactions, affecting the formation of the desired products .
Result of Action
The action of this compound results in the facilitation of various chemical transformations . By acting as a ligand for transition metal complexes, it can influence the outcome of catalytic reactions, aiding in the synthesis of a wide range of chemical compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to oxygen and can react to form the corresponding phosphine oxide . Therefore, it is typically handled under an inert atmosphere to prevent oxidation . The temperature and solvent used can also impact the compound’s reactivity .
Análisis Bioquímico
Biochemical Properties
Phosphine oxide, tris(1,1-dimethylethyl)- plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with metal ions, which are crucial in catalytic processes. The nature of these interactions often involves coordination bonds where the phosphine oxide acts as a donor, providing electron density to the metal center, thereby stabilizing the complex and facilitating the catalytic activity .
Cellular Effects
Phosphine oxide, tris(1,1-dimethylethyl)- has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions can modulate the activity of metalloenzymes, which are essential in numerous metabolic pathways. This modulation can lead to changes in the expression of genes involved in these pathways, thereby impacting cellular function .
Molecular Mechanism
The molecular mechanism of action of phosphine oxide, tris(1,1-dimethylethyl)- involves its ability to bind to biomolecules, particularly metal ions. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phosphine oxide, tris(1,1-dimethylethyl)- can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under standard laboratory conditions, but its reactivity can lead to gradual degradation, especially in the presence of reactive species. Long-term exposure to this compound in in vitro or in vivo studies has shown consistent effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of phosphine oxide, tris(1,1-dimethylethyl)- vary with different dosages in animal models. At lower doses, it can enhance certain biochemical pathways by activating specific enzymes. At higher doses, it may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical activity without causing toxicity .
Metabolic Pathways
Phosphine oxide, tris(1,1-dimethylethyl)- is involved in various metabolic pathways, primarily through its interaction with metalloenzymes. These enzymes often require metal ion cofactors for their activity, and the phosphine oxide can modulate this activity by stabilizing or destabilizing the metal ion complex. This modulation can affect metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, phosphine oxide, tris(1,1-dimethylethyl)- is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects. The compound’s lipophilic nature allows it to diffuse across cell membranes, contributing to its distribution within the cell .
Subcellular Localization
Phosphine oxide, tris(1,1-dimethylethyl)- is localized to specific subcellular compartments, such as the cytoplasm and organelles like mitochondria. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. Its activity and function can be influenced by its subcellular localization, as it interacts with different biomolecules in these compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tri-tert-butylphosphine oxide can be synthesized through the reaction of tri-tert-butylphosphine with an oxidizing agent. One common method involves the oxidation of tri-tert-butylphosphine using hydrogen peroxide or molecular oxygen under controlled conditions. The reaction typically proceeds as follows:
(C(CH3
Propiedades
IUPAC Name |
2-ditert-butylphosphoryl-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27OP/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZUKJFHNQLAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(=O)(C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448616 | |
| Record name | Phosphine oxide, tris(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6866-70-2 | |
| Record name | Phosphine oxide, tris(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes tri-tert-butylphosphine oxide interesting for structural studies of metal complexes?
A: this compound (tBu3PO) is a sterically demanding ligand, meaning its bulky tert-butyl groups influence the geometry and reactivity of metal complexes it coordinates to. This property makes it a valuable tool for studying steric effects in coordination chemistry. For example, in lanthanide triflate complexes, tBu3PO coordinates to the metal center in a way that forces triflate ions to remain associated in solution, as confirmed by NMR spectroscopy [].
Q2: How does the DYNAMITE method improve structural determination of molecules like this compound?
A: Traditional gas-phase electron diffraction (GED) methods can be limited when studying large, sterically crowded molecules like this compound. The DYNAMITE (DYNAMic Interaction of Theory and Experiment) method overcomes these limitations by combining GED data with computational methods, such as molecular mechanics. This allows for the dynamic refinement of light-atom positions (like hydrogen) during the GED refinement process, leading to a more accurate determination of the heavy-atom framework, as demonstrated in the study of this compound's molecular structure [].
Q3: What insights did the SEMTEX method provide about the structure of this compound?
A: The SEMTEX (Structure Enhancement Methodology using Theory and EXperiment) method combines experimental GED data with ab initio calculations and molecular mechanics. Applying this method to this compound revealed a shorter P-O bond length than previously reported []. This finding supports the characterization of the molecule as O=PBut3, suggesting a double bond character in the P-O bond, rather than O(-)-P+But3.
Q4: Can you explain the solution behavior of lanthanide complexes with this compound?
A: Lanthanide complexes with tBu3PO, like [Ln(H2O)5(Cy3PO)2]·2R3PO·(OTf)3 (where Ln represents various lanthanides and R is a bulky group), exhibit interesting solution behavior. NMR studies reveal that triflate ions remain associated with the complex even in solution, a phenomenon attributed to the steric influence of the bulky phosphine oxide ligands []. Furthermore, these complexes demonstrate Lewis acidity, capable of interacting with other phosphines through protonation or hydrogen bonding, as observed in reactions with various phosphine molecules [].
Q5: How does this compound compare to tricyclohexylphosphine oxide in terms of coordinating to lanthanides?
A: Both this compound (tBu3PO) and tricyclohexylphosphine oxide (Cy3PO) are bulky phosphine oxides used as ligands in lanthanide complexes. While they share similarities in their coordination behavior, the steric bulk of the tert-butyl groups in tBu3PO is more pronounced than the cyclohexyl groups in Cy3PO. This difference can lead to variations in complex stability, reactivity, and solution behavior, making the choice between the two ligands dependent on the specific application. [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


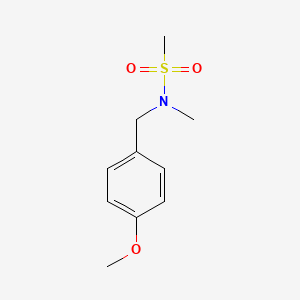
![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)


![4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1366658.png)
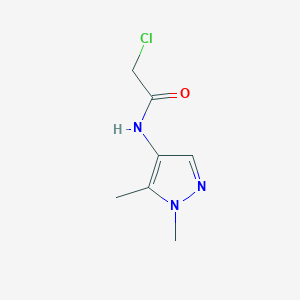
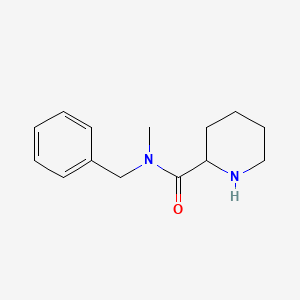

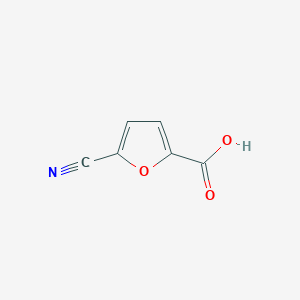
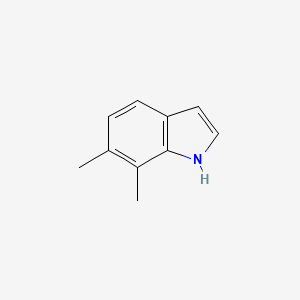
![Pyrazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B1366675.png)


